molecular formula C18H17ClN2O2 B8433649 4-Chloro-6-methoxy-7-(3-(3-pyridyl)propoxy)quinoline

4-Chloro-6-methoxy-7-(3-(3-pyridyl)propoxy)quinoline

Cat. No. B8433649
M. Wt: 328.8 g/mol
InChI Key: KFSUGFINAGKGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methoxy-7-(3-(3-pyridyl)propoxy)quinoline is a useful research compound. Its molecular formula is C18H17ClN2O2 and its molecular weight is 328.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-methoxy-7-(3-(3-pyridyl)propoxy)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methoxy-7-(3-(3-pyridyl)propoxy)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-6-methoxy-7-(3-(3-pyridyl)propoxy)quinoline

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

4-chloro-6-methoxy-7-(3-pyridin-3-ylpropoxy)quinoline

InChI

InChI=1S/C18H17ClN2O2/c1-22-17-10-14-15(19)6-8-21-16(14)11-18(17)23-9-3-5-13-4-2-7-20-12-13/h2,4,6-8,10-12H,3,5,9H2,1H3

InChI Key

KFSUGFINAGKGBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCCCC3=CN=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl azodicarboxylate (340 mg, 2 mmol) was added dropwise to a solution of triphenylphosphine (520 mg, 2 mmol), 4-chloro-7-hydroxy-6-methoxyquinoline (265 mg, 1.26mmol), (prepared as described for the starting material in Example 3), and 3-(3-pyridyl)-1-propanol (170 mg, 1.24 mmol) in methylene chloride (10 ml). The mixture was stirred for 1 hour at ambient temperature. The volatiles were removed by evaporation and the residue was purified by column chromatography eluting with methylene chloride/acetonitrile/methanol (50/45/5 increasing to 50/40/10). The purified product was triturated with ether, collected by filtration and dried under vacuum to give 4-chloro-6-methoxy-7-(3-(3-pyridyl)propoxy)quinoline (300 mg, 72%).
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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